molecular formula C11H10F2O B8637743 5,8-difluoro-4-methyl-3,4-dihydro-1(2H)-naphthalenone

5,8-difluoro-4-methyl-3,4-dihydro-1(2H)-naphthalenone

Cat. No. B8637743
M. Wt: 196.19 g/mol
InChI Key: WGARJGIZDRDGMJ-UHFFFAOYSA-N
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Patent
US06610714B2

Procedure details

1,4-Difluorobenzene (22 ml, 210 mmol) was mixed with □-valerolactone (4 ml, 42 mmol) and AlCl3 (28 g, 210 mmol) was added by portions to the stirred reaction mixture. The reaction mixture was then refluxed at stirring for 16 h (oil bath 110° C.). The reaction mixture was cooled down (ice/brine bath) and ice/conc. HCl was added and stirred until homogeneous mixture was obtained. The reaction mixture was then extracted into methylene chloride, washed with water (4×10 ml) and sodium bicarbonate solution (3×100 ml). The organic extract was dried over Na2SO4. Concentration by rotary evaporation gave 6.7 g of product as yellow powder. Yield 81%.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
[Compound]
Name
ice brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[C:9]1(=O)[O:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[Al+3].[Cl-].[Cl-].[Cl-].Cl>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]2[C:3]=1[CH:10]([CH3:9])[CH2:11][CH2:12][C:13]2=[O:14] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)F
Name
Quantity
4 mL
Type
reactant
Smiles
C1(CCCCO1)=O
Name
Quantity
28 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
ice brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
at stirring for 16 h (oil bath 110° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added by portions to the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed
STIRRING
Type
STIRRING
Details
stirred until homogeneous mixture
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted into methylene chloride
WASH
Type
WASH
Details
washed with water (4×10 ml) and sodium bicarbonate solution (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
by rotary evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C2C(CCC(C2=C(C=C1)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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